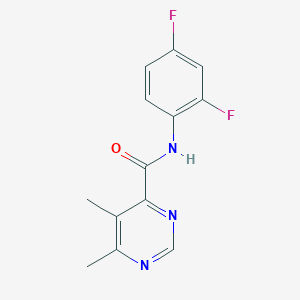

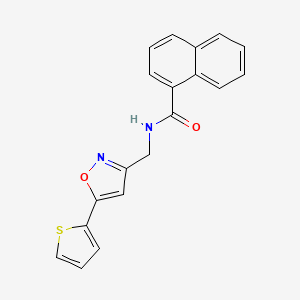

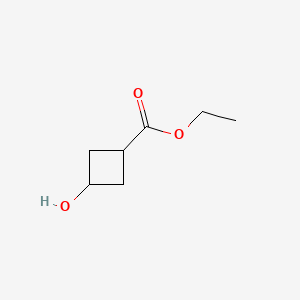

![molecular formula C20H14ClN3O B2763912 N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide CAS No. 314769-80-7](/img/structure/B2763912.png)

N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide” is a chemical compound. It’s a derivative of benzimidazole, a type of organic compound that’s part of many pharmaceutical drugs . Benzimidazole derivatives are known for their diverse biological activity and clinical applications .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or equivalent . The synthesized compounds are characterized by spectral data .Scientific Research Applications

Organic Synthesis

This compound is utilized in organic synthesis, particularly in the formation of benzamidine derivatives. These derivatives are synthesized using intermediates like 1-(1H-benzimidazol-2-yl)-2-bromoethanone and 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine . The versatility of these intermediates allows for the creation of a wide range of compounds with potential applications in medicinal chemistry.

Medicinal Chemistry

In medicinal chemistry, benzimidazole derivatives, including N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide , are significant due to their diverse biological activities. They are found in antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs, as well as herbicides . Their presence in clinically used drugs highlights their importance in drug development.

Antimicrobial Activity

Benzimidazole derivatives exhibit potent antimicrobial activity. They have been shown to be effective against a range of pathogens, including E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans, and A. niger, indicating their potential use in treating infections .

Molecular Docking Studies

Molecular docking studies are essential for understanding the interaction between drugs and their targetsN-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide has been used in molecular docking studies to predict its binding affinities and mode of action within biological systems .

Antitubercular and Anticancer Properties

Compounds bearing the benzimidazole moiety have been reported to exhibit antitubercular and anticancer activities. This suggests that N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide could be explored for its potential applications in treating tuberculosis and cancer .

Antiallergic and Antioxidant Effects

The benzimidazole derivatives are also known for their antiallergic and antioxidant properties. This compound could be investigated for its efficacy in managing allergic reactions and oxidative stress-related conditions .

Antihistaminic and Antimicrobial Activities

These derivatives have antihistaminic and antimicrobial activities, which make them candidates for the development of new antihistamines and antibiotics .

Drug Development for Various Diseases

The thiazole ring, often present in benzimidazole derivatives, is used in drug development for allergies, hypertension, inflammation, schizophrenia, bacterial and HIV infections, as hypnotics, and as fibrinogen receptor antagonists with antithrombotic activity .

Mechanism of Action

Target of Action

Benzimidazole derivatives, which this compound is a part of, have been extensively studied and are known to exhibit diverse biological activities . They have been associated with antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

For instance, some benzimidazole derivatives are known to inhibit key enzymes or disrupt essential biochemical processes within their target organisms .

Biochemical Pathways

For example, some benzimidazole derivatives have been found to inhibit the synthesis of certain proteins or nucleic acids, disrupt cell division, or interfere with metabolic processes .

Pharmacokinetics

The pharmacokinetic profile of benzimidazole derivatives can vary widely depending on the specific compound and its chemical structure .

Result of Action

Benzimidazole derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of benzimidazole derivatives .

properties

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O/c21-15-9-5-14(6-10-15)20(25)22-16-11-7-13(8-12-16)19-23-17-3-1-2-4-18(17)24-19/h1-12H,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBIXPEXYKNRPRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

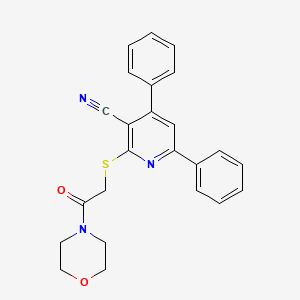

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2763834.png)

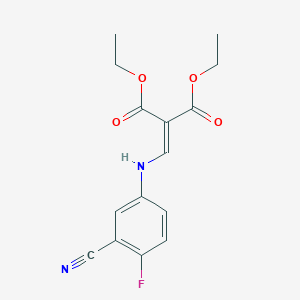

![N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2763836.png)

![Ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2763841.png)

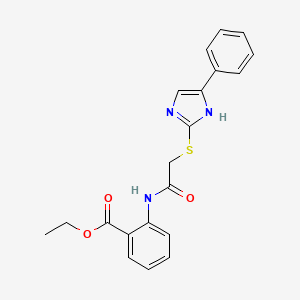

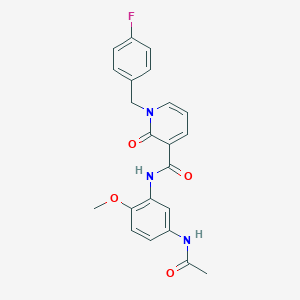

![2-(cyclopentylthio)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2763848.png)